Benzenesulfonamide, 4-(2-furanylmethyleneamino)-
Description
4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-(furan-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C11H10N2O3S/c12-17(14,15)11-5-3-9(4-6-11)13-8-10-2-1-7-16-10/h1-8H,(H2,12,14,15) |
InChI Key |
SZWNSGUZUXWIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE typically involves the condensation of 2-furaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the Schiff base . The general reaction scheme is as follows:
2-furaldehyde+4-aminobenzenesulfonamide→4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-[(FURAN-2-YLMETHYL)AMINO]BENZENESULFONAMIDE.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in tumor cells, which is essential for their survival and proliferation. By inhibiting CA IX, this compound can disrupt the pH balance in tumor cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(THIOPHEN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
4-[(E)-(PYRIDIN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .
Biological Activity
Benzenesulfonamide derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound 4-(2-furanylmethyleneamino)-benzenesulfonamide is particularly noteworthy for its potential therapeutic applications. This article presents an overview of its biological activity, including cardiovascular effects, molecular interactions, and relevant case studies.
Cardiovascular Effects
Recent studies have focused on the cardiovascular implications of benzenesulfonamide derivatives. A study utilizing an isolated rat heart model evaluated the effects of various derivatives on perfusion pressure and coronary resistance. The findings indicated that 4-(2-aminoethyl)-benzenesulfonamide , a related compound, significantly decreased both perfusion pressure and coronary resistance compared to other sulfonamide derivatives. This suggests a potential mechanism involving calcium channel modulation, which may translate into therapeutic benefits for cardiovascular conditions .
Table 1: Comparative Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound | Perfusion Pressure Change | Coronary Resistance Change |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Minimal Change | Minimal Change |
| 2-hydrazinocarbonyl-benzenesulfonamide | Decreased | Increased |
| Control | Baseline | Baseline |
The decrease in perfusion pressure is hypothesized to result from the inhibition of L-type calcium channels, which are crucial in regulating cardiac contractility and vascular tone .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of 4-(2-furanylmethyleneamino)-benzenesulfonamide with various biomolecules. These studies suggest that this compound can bind effectively to calcium channel proteins, potentially altering their activity. The theoretical interaction with specific amino acid residues in the protein structure (e.g., Glu614 and Ala320) supports the hypothesis that this compound could modulate calcium influx in cardiac tissues .
Case Studies and Research Findings
- Antioxidant Properties : Research has indicated that certain benzenesulfonamide derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anticancer Activity : Molecular docking studies have also highlighted the potential anticancer activity of benzenesulfonamide derivatives. For instance, compounds similar to 4-(2-furanylmethyleneamino)-benzenesulfonamide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Toxicological Assessments : The safety profile of benzenesulfonamide compounds is critical for their therapeutic application. Assessments have identified potential concerns related to skin sensitization and irritation, emphasizing the need for comprehensive toxicity evaluations before clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
